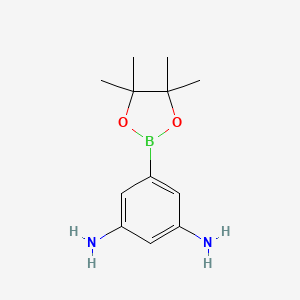

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with a dioxaborolane group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine typically involves the borylation of benzene derivatives. One common method is the palladium-catalyzed borylation of benzene using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane as the boron source . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitro groups.

Reduction: The nitro groups can be reduced back to amines.

Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Cross-coupling reactions often use palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with various biomolecules.

Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine involves its ability to participate in various chemical reactions due to the presence of the boron and amine groups. The boron group can form stable complexes with other molecules, facilitating cross-coupling reactions. The amine groups can act as nucleophiles, participating in substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with a dioxaborolane group used in organic synthesis.

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but lacks the amine groups.

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine is unique due to the presence of both the dioxaborolane and amine groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boron moiety linked to a benzene ring with two amino groups at the 1 and 3 positions. Its molecular formula is C12H19BN2O2, and it has a molecular weight of approximately 234.10 g/mol. The presence of the dioxaborolane structure is significant for its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties by interacting with various cellular pathways. The dioxaborolane moiety may facilitate the inhibition of key enzymes involved in cancer cell proliferation and metastasis.

- Cell Proliferation Inhibition : In vitro studies have shown that related boron compounds can inhibit the proliferation of cancer cells such as MDA-MB-231 (a triple-negative breast cancer cell line) with notable selectivity over non-cancerous cells .

- Mechanistic Insights : The mechanism may involve the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Antimicrobial Activity

Some derivatives of boron-containing compounds have demonstrated antimicrobial effects against various pathogens:

- Staphylococcus aureus : Compounds with similar structures have shown activity against multidrug-resistant strains with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Mycobacterium spp. : Effective against Mycobacterium abscessus and Mycobacterium smegmatis, indicating potential use in treating tuberculosis .

Case Studies

-

Anticancer Efficacy : A study evaluated the efficacy of a related compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated significant inhibition of lung metastasis compared to standard treatments like TAE226 .

Treatment Metastatic Nodule Count Survival Rate (%) Control 20 30 Compound Treatment 5 80 - Pharmacokinetics : In vivo studies assessed the pharmacokinetic properties of similar compounds in Sprague-Dawley rats, revealing moderate exposure levels and favorable safety profiles at high doses (up to 800 mg/kg) without significant toxicity .

Safety and Toxicity

The safety profile of boron-containing compounds is crucial for their therapeutic application. Studies have shown that these compounds often exhibit low toxicity in vivo while maintaining efficacy against targeted diseases .

Toxicity Assessment

A subacute toxicity study indicated that administration at high doses (40 mg/kg) did not result in adverse effects in healthy mice, suggesting a favorable therapeutic index for further development .

Properties

Molecular Formula |

C12H19BN2O2 |

|---|---|

Molecular Weight |

234.10 g/mol |

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,14-15H2,1-4H3 |

InChI Key |

TXAVGNWKMHOUHP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.